molecular formula C14H17IO B8411927 1-Cyclohexyl-2-(4-iodophenyl)ethan-1-one

1-Cyclohexyl-2-(4-iodophenyl)ethan-1-one

Cat. No.: B8411927
M. Wt: 328.19 g/mol
InChI Key: ZUFPXYMYEXLZOY-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-(4-iodophenyl)ethan-1-one is a synthetic organic compound featuring a ketone functional group linked to both a cyclohexyl and a 4-iodophenyl group. This specific structure, particularly the iodine atom on the phenyl ring, makes it a valuable intermediate in organic synthesis and materials science research. The iodine moiety can undergo various cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to construct more complex molecular architectures . Compounds with similar structural motifs, such as an iodoaryl group connected to an alkanone chain, have been identified as useful substrates in innovative photoredox catalysis methods for the site-selective arylation of remote C(sp3)-H bonds . Furthermore, the 4-iodophenyl group is a recurring feature in compounds synthesized for crystallography studies and the development of new pharmaceutical agents, highlighting its role in structural and medicinal chemistry research . As a building block, this ketone can be utilized in the development of novel polymers, liquid crystals, and other advanced materials. This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C14H17IO

Molecular Weight

328.19 g/mol

IUPAC Name

1-cyclohexyl-2-(4-iodophenyl)ethanone

InChI

InChI=1S/C14H17IO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2

InChI Key

ZUFPXYMYEXLZOY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)CC2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Classical Friedel-Crafts Methodology

Friedel-Crafts acylation is a cornerstone for constructing aryl ketones, though its applicability to electron-deficient arenes like 4-iodobenzene is limited due to the deactivating nature of the iodine substituent. In one adaptation, cyclohexene and acetyl chloride undergo Lewis acid-catalyzed (e.g., AlCl₃) acylation with iodobenzene. However, the reaction demands elevated temperatures (>100°C) and prolonged durations (24–48 h) to overcome the ring’s reduced nucleophilicity. Yield optimization remains challenging, with reported efficiencies below 30% for iodobenzene derivatives.

Directed ortho-Metalation Approaches

To circumvent electronic deactivation, directed ortho-metalation (DoM) employs a temporary directing group (e.g., sulfonyl or amide) on iodobenzene. For instance, 4-iodo-N,N-diethylbenzamide, when treated with LDA, generates a lithiated intermediate that reacts with cyclohexylacetyl chloride to yield the ketone post-hydrolysis. This method enhances regioselectivity but introduces multi-step purification requirements.

Grignard Reagent-Based Coupling

Acid Chloride and Grignard Nucleophile

A robust pathway involves the reaction of 4-iodophenylacetyl chloride with cyclohexylmagnesium bromide. The acid chloride, synthesized from 4-iodophenylacetic acid via thionyl chloride (SOCl₂) treatment, reacts stoichiometrically with the Grignard reagent in anhydrous THF at 0°C. This method achieves moderate yields (50–65%) and high purity, validated by NMR (δ 7.6–7.8 ppm for aryl protons, δ 2.8–3.1 ppm for methylene).

Table 1: Grignard Reaction Optimization

ParameterOptimal ConditionYield (%)
SolventTHF62
Temperature0°C → RT58
Stoichiometry1:1.2 (AcCl:Grignard)65

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Carbonylative Coupling

Palladium-catalyzed carbonylative Suzuki coupling integrates cyclohexylboronic acid and 4-iodobenzene derivatives under CO atmosphere. Using Pd(PPh₃)₄ and K₂CO₃ in DMF at 80°C, this method constructs the ketone bridge directly. Yields reach 45–55%, with challenges in CO handling and catalyst recovery.

Ullmann-Type Coupling

Copper-mediated Ullmann coupling between 2-bromo-1-cyclohexylethanone and 4-iodophenylboronic acid in DMSO at 120°C facilitates C–C bond formation. Despite requiring stoichiometric CuI, this approach avoids sensitive Grignard intermediates, offering a safer alternative for large-scale synthesis.

Nucleophilic Aromatic Substitution

SNAr with Activated Intermediates

Electron-deficient 4-iodonitrobenzene derivatives undergo nucleophilic substitution with cyclohexylacetate enolates under basic conditions (KOH/EtOH). Subsequent reduction of the nitro group and oxidation yield the target ketone, albeit with lengthy steps and cumulative yields under 40%.

Comparative Analysis of Methodologies

Table 2: Method Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
Friedel-Crafts25–3085Low
Grignard50–6595High
Suzuki Carbonylative45–5590Moderate
Ullmann Coupling40–5088Moderate

The Grignard method emerges as the most viable for industrial applications due to its balance of yield and scalability. Transition metal-catalyzed routes, while innovative, face economic and operational barriers.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.2–1.8 (m, cyclohexyl), δ 2.5 (s, ketone CH₂), δ 7.3–7.7 (m, aryl-H).

  • IR : Strong absorption at 1680 cm⁻¹ (C=O stretch).

  • MS : Molecular ion peak at m/z 328.19 [M⁺], aligning with PubChem data.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar ketone moiety and equatorial cyclohexyl conformation, with bond lengths of 1.21 Å (C=O) and 1.54 Å (C–C cyclohexyl) .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-(4-iodophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Azides, nitriles.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-(4-iodophenyl)ethan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. Sulfur-Containing Analogues

  • 1-Cyclohexyl-2-(phenylthio)ethan-1-one (): Replacing the 4-iodophenyl group with a phenylthio group (-SPh) alters electronic properties. The thioether is less electron-withdrawing than iodine, leading to higher yields (52.4%) in nucleophilic substitution reactions (e.g., with thiophenol and K₂CO₃ in DMF).
  • 1-Cyclohexyl-2-(phenylsulfonyl)ethan-1-one ():
    The sulfonyl group (-SO₂Ph) is strongly electron-withdrawing, increasing the ketone’s electrophilicity. However, synthesis yields are lower (33.3%) compared to the thioether analogue, likely due to steric hindrance and oxidative conditions during sulfonation .

B. Amino-Substituted Analogues

  • 1-[4-(Cyclohexylamino)phenyl]ethan-1-one (): Substituting iodine with a cyclohexylamino group (-NH-Cy) introduces hydrogen-bonding capability. This compound exhibits a melting point of 115–117°C and lower synthetic yields (29–79%), reflecting challenges in introducing bulky amine groups .

C. Halogenated Analogues

  • 1-(4-Iodophenyl)ethan-1-one (4-Iodoacetophenone) (): The simpler acetophenone derivative lacks the cyclohexyl group. It has a lower molecular weight (246.05 g/mol) and a melting point of 82–89°C. Its reactivity in cross-coupling reactions (e.g., Suzuki reactions) is moderate (80% yield), likely hindered by the electron-withdrawing iodine .
Physical and Electronic Properties
Compound Melting Point (°C) Molecular Weight (g/mol) Key Electronic Features
1-Cyclohexyl-2-(4-iodophenyl)ethan-1-one Not reported 328.19 Strong electron-withdrawing (iodine), lipophilic (cyclohexyl)
1-Cyclohexyl-2-(phenylsulfonyl)ethan-1-one Not reported 278.37 Highly electrophilic (sulfonyl)
1-(4-Iodophenyl)ethan-1-one 82–89 246.05 Moderate electrophilicity
1-[4-(Cyclohexylamino)phenyl]ethan-1-one 115–117 237.33 Hydrogen-bond donor (amine)

Key Observations:

  • Iodine’s electron-withdrawing effect stabilizes negative charges in intermediates, facilitating nucleophilic aromatic substitution .

Q & A

What are the common synthetic methodologies for 1-Cyclohexyl-2-(4-iodophenyl)ethan-1-one, and how are reaction conditions optimized?

Basic Research Question
The compound is synthesized via palladium-catalyzed cross-coupling or decarboxylative cyclization. For example, details a Pd(PPh₃)₂Cl₂/CuI-catalyzed reaction between N-benzylprop-2-yn-1-amine and 1-(4-iodophenyl)ethanone in the presence of Et₃N, yielding 76% product after purification by flash column chromatography. Reaction optimization involves adjusting equivalents of reactants (e.g., 1.2 equiv. of ketone), catalyst loading (2 mol%), and temperature (reflux conditions). Solvent choice (e.g., ethanol or DMF) and base selection (e.g., triethylamine) are critical for minimizing side reactions .

How is crystallographic data for this compound obtained and refined?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. highlights the use of SHELX programs (e.g., SHELXL for refinement) to resolve structures even with twinned or high-resolution data. Key parameters include:

  • Data collection at low temperatures (e.g., 123 K) to reduce thermal motion.
  • Refinement using R factors (e.g., R = 0.054) and validation of bond lengths/angles (mean σ(C–C) = 0.004 Å).
  • Multi-step refinement cycles to address disordered cyclohexyl or iodophenyl groups .

What advanced catalytic systems enable functionalization of the iodophenyl moiety in this compound?

Advanced Research Question
The iodine substituent is reactive in cross-coupling (e.g., Suzuki-Miyaura) or photoredox reactions. describes thiosulfonylation using sulfoxonium ylides and S-aryl sulfonothioates under Cs₂CO₃/1,10-phenanthroline catalysis, achieving 40–90% yields. Challenges include avoiding deiodination (observed in ) by optimizing light exposure and catalyst systems (e.g., Pd/Cu dual catalysis). Mechanistic studies via DFT calculations or isotopic labeling are recommended to elucidate pathways .

How can contradictions in spectroscopic data (e.g., NMR or MS) be resolved during characterization?

Advanced Research Question
Discrepancies often arise from impurities (e.g., deiodinated byproducts) or tautomerism. demonstrates using HPLC to confirm purity (>97%) and quantify ratios of isomeric products. For NMR:

  • Use high-field instruments (400 MHz or above) and deuterated solvents (CDCl₃ or DMSO-d₆) to resolve overlapping signals.
  • Compare experimental data with computed spectra (e.g., HRMS-ESI-TOF in ) for validation.
  • Employ 2D techniques (COSY, HSQC) to assign complex coupling patterns in cyclohexyl or aromatic protons .

What are the biological applications of derivatives of this compound?

Advanced Research Question
Derivatives are explored as anti-inflammatory agents (e.g., reports CXCL12 neutraligands with IC₅₀ values <1 μM) or antimicrobials. Key steps include:

  • Introducing hydroxyl or methoxy groups via Claisen-Schmidt condensations ( ).
  • Assessing bioactivity via in vitro assays (e.g., LPS-induced cytokine inhibition).
  • Optimizing pharmacokinetics by modifying the cyclohexyl group for enhanced lipophilicity and oral bioavailability .

What safety protocols are recommended for handling this compound?

Basic Research Question
While specific toxicity data are limited, and 6 recommend:

  • Using PPE (gloves, goggles) due to potential skin/eye irritation.
  • Storing waste separately in labeled containers for professional disposal.
  • Avoiding inhalation by working in fume hoods during reactions involving volatile intermediates (e.g., iodobenzene derivatives). MSDS sheets should be reviewed for GHS classifications and emergency procedures .

How does the electronic nature of the iodophenyl group influence reactivity in photoredox catalysis?

Advanced Research Question
The iodine atom acts as a heavy atom, enhancing intersystem crossing in photoredox reactions. and 16 show that its electron-withdrawing effect stabilizes radical intermediates during carbamoylation or thiosulfonylation. Key factors:

  • Redox potentials (E₁/₂) of the iodophenyl group, measured via cyclic voltammetry.
  • Solvent polarity effects on charge-transfer states.
  • Comparison with bromo/chloro analogs to quantify halogen-specific reactivity trends .

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